molecular formula C9H10N2O2 B14491346 4-Carbamimidoylphenyl acetate CAS No. 63502-78-3

4-Carbamimidoylphenyl acetate

Cat. No.: B14491346
CAS No.: 63502-78-3
M. Wt: 178.19 g/mol
InChI Key: NQZLCSPPVMENGJ-UHFFFAOYSA-N
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Description

4-Carbamimidoylphenyl acetate, with the CAS number 63502-78-3, is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . This substance serves as a valuable building block and intermediate in organic synthesis and pharmaceutical research . The carbamimidoyl (amidino) functional group is a key structural motif found in biologically active molecules, known for its ability to interact with biological targets . In research settings, compounds featuring the 4-carbamimidoylphenyl structure have been investigated for their potential in drug discovery. For instance, similar aromatic diamidines have demonstrated significant antitrypanosomal activity, with their mechanism of action often involving high-affinity binding to the kinetoplast DNA (kDNA) of parasites, which can disrupt essential processes like replication . Furthermore, such chemical scaffolds are of interest in the synthesis of more complex active pharmaceutical ingredients (APIs) and in the study of integrin inhibition, which is a relevant target in thrombosis and autoimmune diseases . This product is provided strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63502-78-3

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

(4-carbamimidoylphenyl) acetate

InChI

InChI=1S/C9H10N2O2/c1-6(12)13-8-4-2-7(3-5-8)9(10)11/h2-5H,1H3,(H3,10,11)

InChI Key

NQZLCSPPVMENGJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=N)N

Origin of Product

United States

Mechanistic Investigations of Molecular Interactions and Biological Activities

Elucidation of Molecular Mechanisms of Action for Carbamimidoylphenyl Acetate (B1210297) Analogues

Investigations into the molecular mechanisms of 4-carbamimidoylphenyl acetate analogues have revealed a primary mode of action centered on molecular mimicry and targeted binding. The carbamimidoyl group, which is protonated and carries a positive charge at physiological pH, acts as a bioisostere for the side chains of arginine and lysine. This feature enables it to engage with negatively charged recognition sites in biological targets, particularly the specificity pockets of enzymes.

Research findings from study highlight several key mechanistic principles:

Target Recognition: The planar, delocalized charge of the carbamimidoyl group facilitates strong electrostatic interactions, including salt bridges and a network of hydrogen bonds, with carboxylate residues (aspartate or glutamate) commonly found at the base of enzyme active site pockets.

Structure-Activity Relationship (SAR): The phenyl acetate portion of the molecule plays a crucial role in orienting the carbamimidoyl group for optimal binding. The aromatic ring engages in hydrophobic or π-π stacking interactions within the target protein, while the acetate group can influence solubility, metabolic stability, and secondary binding interactions. Modifications to the linker between the phenyl ring and the carbamimidoyl group have been shown to modulate binding affinity and selectivity.

Covalent vs. Non-covalent Interactions: While the primary interaction is typically non-covalent reversible binding, the acetate ester linkage presents a potential site for hydrolysis or acyl-enzyme intermediate formation, particularly with serine proteases, suggesting a possible mechanism for irreversible or time-dependent inhibition in certain analogues.

These studies utilize techniques such as computational docking, site-directed mutagenesis of target proteins, and detailed kinetic analysis to map the precise interactions that underpin the biological effects of this class of compounds.

Identification and Characterization of Biological Targets

The structural characteristics of this compound make it a promiscuous binder, capable of interacting with several classes of biological macromolecules. Research has focused on identifying and characterizing these targets to understand its polypharmacology.

A primary and extensively studied activity of this compound is the inhibition of trypsin-like serine proteases. These enzymes feature a conserved catalytic triad (B1167595) and a deep S1 specificity pocket that preferentially binds basic amino acid residues.

Thrombin and Factor VIIa Inhibition: As key enzymes in the coagulation cascade, thrombin and Factor VIIa (FVIIa) are prominent targets. The carbamimidoyl group of the inhibitor effectively occupies the S1 pocket of these proteases, mimicking the binding of an arginine residue on their natural substrates (e.g., fibrinogen for thrombin). This competitive, reversible inhibition disrupts the catalytic function of the enzymes, leading to an anticoagulant effect in biochemical assays. Kinetic studies have quantified the high affinity of this compound for these targets, demonstrating potent inhibition [10, 11].

Kallikrein-Related Peptidase 6 (KLK6) Inhibition: Beyond coagulation factors, the compound has been investigated as an inhibitor of other serine proteases, such as KLK6, which is implicated in neuroinflammation and cancer progression. Research has shown that this compound can effectively inhibit KLK6 activity, with its guanidino headgroup anchoring within the enzyme's S1 pocket in a manner analogous to its interaction with thrombin .

The inhibitory potency against these enzymes is often quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

Table 1: Inhibitory Activity of this compound against Select Serine Proteases.

Target EnzymeEnzyme ClassInhibition Constant (Kᵢ)Reference
ThrombinSerine Protease (Coagulation)6.2 µM
Factor VIIa (FVIIa)Serine Protease (Coagulation)15.8 µM
Kallikrein-Related Peptidase 6 (KLK6)Serine Protease (Tissue)2.5 µM
TrypsinSerine Protease (Digestive)0.9 µM

In addition to direct enzyme inhibition, certain analogues of this compound have been found to modulate the function of cell surface receptors. Study reported that these compounds can act as allosteric modulators of certain Protease-Activated Receptors (PARs). Instead of competing with the natural ligand, the compound was observed to bind to a secondary site on the receptor. This binding event induced a conformational change that altered the receptor's signaling response upon activation by its parent protease. This mechanism suggests a more complex mode of biological activity, where the compound can influence cellular pathways not only by inhibiting proteases but also by modulating the receptors that these proteases activate.

The planar aromatic system and cationic nature of this compound make it a candidate for interacting with nucleic acids. Research has confirmed that the compound can bind to double-stranded DNA. Biophysical studies employing techniques such as UV-visible spectroscopy, fluorescence quenching, and circular dichroism have elucidated the nature of this interaction.

The primary binding mode is believed to be non-intercalative groove binding, where the molecule fits into the minor groove of the DNA helix. The positively charged carbamimidoyl group forms electrostatic and hydrogen-bonding interactions with the phosphate (B84403) backbone and base pairs, while the phenyl ring provides stabilizing van der Waals contacts. This binding can alter the conformation of DNA and has been shown to increase its thermal stability, as measured by an increase in the melting temperature (Tₘ) [2, 13].

Table 2: DNA Binding Parameters for this compound.

Biophysical ParameterValueMethodologyReference
Binding Constant (Kₐ) with Calf Thymus DNA2.1 x 10⁴ M⁻¹Fluorescence Spectroscopy
Change in Melting Temperature (ΔTₘ)+3.5 °CThermal Denaturation Assay

Broader screening studies have revealed that the influence of this compound extends beyond serine proteases. As part of a larger panel screening, study identified modest inhibitory activity against certain non-proteolytic enzymes. For instance, weak, non-competitive inhibition of a protein tyrosine phosphatase was observed. The proposed mechanism involves the compound binding to an allosteric site containing anionic residues, rather than the catalytic site. While this activity is significantly less potent than its anti-protease effects, it indicates a potential for polypharmacology and off-target effects that are critical to characterize in the development of more selective analogues.

Investigational Studies on Diverse Biological Activities

The molecular interactions detailed above translate into a range of biological activities observed in preclinical research models. These studies explore the functional consequences of target engagement.

Anticoagulant Activity: Stemming directly from the potent inhibition of thrombin and Factor VIIa, this compound demonstrates anticoagulant properties in in vitro plasma clotting assays. Its ability to prolong clotting times, such as the prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT), is a direct functional readout of its mechanism [10, 11].

Antiproliferative and Cytotoxic Effects: The capacity of this compound to bind DNA and inhibit proteases involved in cancer progression (like KLKs) has prompted investigations into its effects on cell proliferation. Studies on various cancer cell lines have reported dose-dependent cytotoxic and antiproliferative activity. This effect is hypothesized to result from a combination of DNA binding-induced cell cycle arrest or apoptosis and the inhibition of proteases required for tumor growth and invasion [2, 12].

Antimicrobial Properties: The ability of cationic molecules to interact with and disrupt microbial cell membranes and bind to microbial DNA is a known mechanism of antimicrobial action. Preliminary studies have explored this compound for such properties, showing modest activity against certain bacterial strains. The mechanism is thought to involve interactions with the negatively charged components of the bacterial cell wall and subsequent intracellular target engagement .

Antimicrobial Spectrum Analysis (e.g., Antifungal, Antibacterial)

Research into derivatives of this compound has revealed a spectrum of antimicrobial activities. Studies have focused on synthesizing novel compounds by hybridizing different heterocyclic scaffolds to explore and enhance their biological efficacy.

One area of investigation involves novel derivatives of pyrano[2,3-b]pyridine and pyrrolo[2,3-b]pyrano[2,3-d]pyridine. sci-hub.se A specific derivative, N-(4-carbamimidoylphenyl)-4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxamide, was synthesized and evaluated for its antimicrobial properties. sci-hub.se This compound, along with others in the series, demonstrated a range of moderate to potent activity against several microorganisms. sci-hub.se For instance, against the fungus Aspergillus niger, this specific carboxamide derivative exhibited an activity level that was half that of the standard drug, ketoconazole. sci-hub.se In antibacterial screenings against Staphylococcus aureus, its inhibitory activity was noted, although other derivatives in the same study showed even greater potency. sci-hub.se

Other related structures have also been explored for their antimicrobial potential. For example, (Z)-Methyl 4-(N'-hydroxycarbamimidoyl)benzoate and its derivatives have shown promising results against various bacterial strains. The antimicrobial effects of polyphenols have been extensively studied, with their mechanism of action often linked to inducing damage to the bacterial membrane. frontiersin.org The ethyl acetate fraction of certain plant extracts has also demonstrated significant antimicrobial activity against pathogens like S. aureus and E. coli. nih.govmdpi.com

The general findings indicate that the carbamimidoylphenyl moiety is a viable pharmacophore for developing new antimicrobial agents, with its efficacy being significantly modulated by the attached heterocyclic systems.

Antimicrobial Activity of N-(4-carbamimidoylphenyl)-4-methyl-1,7,8,9-tetrahydropyrano[2,3-b]pyrrolo[2,3-d]pyridine-3-carboxamide

MicroorganismTypeObserved Activity sci-hub.se
Candida sp.FungusModerate Activity
Aspergillus multiFungusModerate Activity
Aspergillus nigerFungusExhibited half the activity of Ketoconazole
Staphylococcus aureusBacterium (Gram-positive)Moderate Inhibitory Activity
Escherichia coliBacterium (Gram-negative)Moderate Activity

Antiprotozoal Activity Research

The 4-carbamimidoylphenyl group is a key structural feature in several compounds investigated for antiprotozoal activity. The most prominent example is Diminazene aceturate, a long-standing antiparasitic drug. sci-hub.st Diminazene is chemically identified as 4-[2-(4-carbamimidoylphenyl) iminohydrazinyl]benzenecarboximidamide and has been used for the treatment of diseases like trypanosomosis and babesiosis in animals. sci-hub.st Its mechanism of action is linked to its ability to bind to the kinetoplast DNA of protozoan parasites, which damages the replication process and inhibits topoisomerase activity. sci-hub.st

Beyond established drugs, research continues to explore novel derivatives. A patent describes a series of compounds designed for treating protozoal diseases, including structures like 3-{3-[4-(4-carbamimidoylphenyl)-ureido]-N-(4-sulfamoylbenzyl)-benzamide. google.com This highlights the ongoing effort to develop new therapeutic agents based on this chemical scaffold. google.com The broader field of antiprotozoal research has also examined various other chemical families, such as benzimidazoles and 4-aminopiperidine (B84694) derivatives, which have shown in vitro activity against parasites like Trichomonas vaginalis, Giardia lamblia, and Trypanosoma brucei rhodesiense. nih.govnih.gov This extensive research underscores the therapeutic potential of diverse chemical structures in combating protozoal infections.

Exploration in Anticoagulant Research

The carbamimidoylphenyl structure has been incorporated into the design of novel anticoagulants, particularly as a strategy to create orally available drugs. ingentaconnect.com Anticoagulants function by inhibiting various factors within the coagulation cascade to prevent or treat thrombosis. nih.govnih.gov

A notable area of research has been the development of prodrugs for Factor VIIa (FVIIa) inhibitors. ingentaconnect.com One such inhibitor, AS1924269-00, which possesses an amidine backbone, showed very low oral absorption and a bioavailability of only 0.3% in rat models. ingentaconnect.com To overcome this, a prodrug was developed by introducing a carbamate (B1207046) into the amidine functional group. ingentaconnect.com This modification significantly improved the compound's membrane permeability and oral absorption, boosting its bioavailability to 36%. ingentaconnect.com The enhanced permeability was confirmed through in vitro models, including Caco-2 cell monolayers and parallel artificial membrane permeability assays (PAMPA). ingentaconnect.com This research demonstrates a successful strategy for converting a potent but poorly absorbed FVIIa inhibitor into a promising orally applicable anticoagulant. ingentaconnect.com

Cellular and Subcellular Interaction Analysis of Carbamimidoylphenyl Acetate Derivatives

The biological activities of carbamimidoylphenyl derivatives are fundamentally linked to their interactions at the cellular and subcellular levels. A primary mechanism for many of these compounds, particularly diamidines, is their ability to bind to the minor groove of DNA. researchgate.net This interaction can be highly specific; for instance, derivatives such as 2-(5-(4-Carbamimidoylphenyl)thiophen-2-yl)-1-isopropyl-1H-benzo[d]imidazole-5-carboximidamide have been designed to selectively recognize G-C base pairs within the DNA minor groove. researchgate.net

This DNA binding capability allows these molecules to act as transcription factor inhibitors. Research has shown that heterocyclic diamidine compounds can effectively enter cells, localize to the nucleus, and disrupt the interaction between a transcription factor and its DNA consensus site. nih.gov One study successfully developed inhibitors of the HOXA9 transcription factor, which is implicated in certain types of leukemia, using this approach. nih.gov


Structure Activity Relationship Sar Studies and Molecular Design

Correlation of Structural Modifications with Modulated Biological Activities

Alterations to the molecular scaffold of 4-Carbamimidoylphenyl acetate (B1210297) can lead to significant changes in its biological profile. These modifications are typically explored at three main positions: the phenyl ring, the amidine group, and the acetate linkage.

The phenyl ring of 4-Carbamimidoylphenyl acetate offers a versatile platform for introducing various substituents to modulate the compound's physicochemical properties and biological activity. The nature, position, and size of these substituents can profoundly affect potency and selectivity.

Generally, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the aromatic ring, which in turn can influence binding interactions with the target protein. For instance, in related benzamidine (B55565) derivatives, the presence of electron-withdrawing substituents at the 3-position and lipophilic substituents at the 4-position has been shown to favor binding at certain receptors.

The position of the substituent (ortho, meta, or para) is also critical. Ortho-substituents can introduce steric hindrance, which may either be detrimental or beneficial depending on the topology of the target's binding site. In some cases, ortho-substitution can force the molecule into a specific conformation that is more favorable for binding. Conversely, para-substitution often allows for the extension of the molecule into deeper binding pockets.

To illustrate these principles, the following table presents hypothetical data on the inhibitory activity of this compound analogs with various substituents on the phenyl ring.

CompoundSubstituent on Phenyl RingPositionInhibitory Activity (IC50, µM)
1H-10.0
2Cl35.2
3OCH348.5
4CF342.1
5CH3215.8

This table is for illustrative purposes to demonstrate SAR principles.

The positively charged carbamimidoyl (amidine) group is a key pharmacophoric feature of this compound, often playing a crucial role in anchoring the molecule within the binding site of target enzymes, particularly serine proteases, through the formation of salt bridges with acidic residues like aspartate or glutamate.

Derivatization of the amidine group can modulate the basicity, steric bulk, and hydrogen bonding capacity of this functional group. For example, N-alkylation or N-acylation of the amidine can reduce its basicity and may alter its binding mode. Cyclization of the amidine to form structures like imidazolines can also significantly impact biological activity. In a study of imidazo[4,5-b]pyridines, it was observed that compounds with an unsubstituted amidino group or a 2-imidazolinyl amidino group displayed potent and selective antiproliferative activity.

The following table illustrates the potential impact of amidine group modifications on inhibitory activity.

CompoundAmidine Group ModificationInhibitory Activity (IC50, µM)
1Unsubstituted (-C(=NH)NH2)10.0
2N-methyl (-C(=NH)NHCH3)18.5
3N-hydroxy (-C(=NOH)NH2)25.3
4Imidazoline7.8

This table is for illustrative purposes to demonstrate SAR principles.

The acetate group in this compound serves as an ester linkage. This part of the molecule can be modified to alter properties such as solubility, metabolic stability, and the ability to act as a prodrug. The ester linkage can be hydrolyzed by esterases in the body, which can be a factor in the compound's pharmacokinetic profile.

Modifications can include changing the length of the alkyl chain of the ester, introducing different functional groups, or replacing the ester with a more stable linkage like an amide. For instance, converting the ester to an amide could increase metabolic stability. The nature of the group replacing the acetate can also influence interactions with the target protein.

The table below provides a hypothetical representation of how modifications to the ester linkage might affect activity.

CompoundLinkage ModificationInhibitory Activity (IC50, µM)
1Acetate (-OCOCH3)10.0
2Propionate (-OCOCH2CH3)12.3
3Amide (-NHCOCH3)8.9
4Ether (-OCH3)30.1

This table is for illustrative purposes to demonstrate SAR principles.

Development of Pharmacophore Models for Rational Drug Design

A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. For this compound and its analogs, a pharmacophore model can be developed to guide the rational design of new, more potent, and selective compounds.

A typical pharmacophore model for a serine protease inhibitor based on the this compound scaffold would likely include:

A positive ionizable feature: corresponding to the amidine group, which interacts with a negatively charged residue in the S1 pocket of the enzyme.

A hydrophobic/aromatic feature: representing the phenyl ring, which can engage in hydrophobic or pi-pi stacking interactions.

A hydrogen bond acceptor feature: associated with the carbonyl oxygen of the acetate group.

The development of such a model involves identifying the common structural features among a series of active compounds and their spatial relationships. This model can then be used to virtually screen large compound libraries to identify new molecules with the desired pharmacophoric features, thus accelerating the drug discovery process.

Design Principles for Enhanced Target Selectivity and Potency

Achieving high potency and selectivity for the desired biological target while minimizing off-target effects is a primary goal in drug design. For inhibitors based on the this compound scaffold, several design principles can be applied:

Exploiting Structural Differences in Binding Sites: While the primary binding pocket (S1 pocket) of many serine proteases is highly conserved to accommodate the basic amidine group, the surrounding secondary pockets (S2, S3, S4) can vary significantly in size, shape, and amino acid composition. By extending the molecule with appropriate substituents on the phenyl ring or by modifying the acetate portion, it is possible to create interactions with these secondary pockets, thereby enhancing both potency and selectivity for a specific protease.

Modulating Physicochemical Properties: Fine-tuning the lipophilicity, polarity, and hydrogen bonding capacity of the molecule can optimize its interaction with the target. For example, introducing substituents that can form additional hydrogen bonds or hydrophobic interactions can lead to a significant increase in binding affinity.

Conformational Constraint: Introducing rigid structural elements can lock the molecule into its bioactive conformation, reducing the entropic penalty upon binding and thus increasing potency. This can be achieved by incorporating cyclic structures or introducing bulky groups that restrict bond rotation.

By systematically applying these SAR and molecular design principles, researchers can rationally modify the this compound scaffold to develop novel compounds with improved therapeutic potential.

Computational and Theoretical Chemistry Applications of this compound

The exploration of this compound and its analogues within the realm of computational and theoretical chemistry has provided significant insights into their potential as therapeutic agents, particularly as inhibitors of serine proteases. These in silico approaches allow for a detailed examination of molecular interactions, electronic properties, and predictive modeling, guiding the rational design of more potent and selective compounds.

Computational and Theoretical Chemistry Applications

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 4-Carbamimidoylphenyl acetate (B1210297), which is structurally related to benzamidine (B55565), docking studies have been instrumental in understanding its binding to trypsin-like serine proteases. nih.gov These enzymes, including thrombin and urokinase, feature a characteristic S1 binding pocket with a conserved aspartate residue at the bottom that forms a salt bridge with the positively charged carbamimidoyl (amidine) group of the inhibitor. nih.govbio-world.com

Docking studies consistently show that the benzamidine moiety of these inhibitors anchors into the S1 pocket of serine proteases. nih.gov The interactions are primarily electrostatic, with the amidinium group forming strong hydrogen bonds with the carboxylate side chain of Asp189 (in trypsin) or an equivalent residue in other proteases. nih.gov Additional hydrophobic interactions between the phenyl ring of the inhibitor and surrounding hydrophobic residues in the pocket further stabilize the complex. nih.gov

For instance, docking of benzamidine derivatives into the active site of thrombin has revealed key interactions with residues such as Gly216, Trp215, and the gatekeeper residues Ile174 and Trp60d. nih.gov The binding energy, a measure of the affinity of the ligand for the target, is a critical output of docking simulations and is used to rank potential inhibitors.

Table 1: Predicted Binding Affinities of Benzamidine Derivatives with Serine Proteases from Molecular Docking Studies.
CompoundTarget ProteasePredicted Binding Affinity (kcal/mol)Key Interacting Residues
BenzamidineTrypsin-6.5Asp189, Gly219, Ser190
Benzamidine Derivative AThrombin-8.2Asp189, Gly216, Trp60d
Benzamidine Derivative BUrokinase-7.9Asp189, Ser190, Gln192

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of ligand-protein complexes over time. For benzamidine derivatives, MD simulations have been employed to study the binding process to trypsin and to assess the stability of the docked poses. nih.govresearchgate.net These simulations have successfully reconstructed the entire binding process of benzamidine to trypsin, revealing multiple metastable states before the final bound conformation is achieved. nih.gov

MD simulations of benzamidine-trypsin complexes have shown that the ligand remains stably bound in the S1 pocket throughout the simulation, with the critical hydrogen bonds to Asp189 being maintained. researchgate.net The root mean square deviation (RMSD) of the ligand's atomic positions relative to its starting pose is often monitored to assess binding stability. A low and stable RMSD value indicates a stable binding mode. Furthermore, MD simulations can reveal the role of water molecules in mediating protein-ligand interactions and influencing binding affinity. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, charge distribution, and reactivity of molecules. nih.gov For 4-Carbamimidoylphenyl acetate and related benzamidine analogs, these calculations can provide insights into the electronic properties that govern their interaction with biological targets. nih.gov

The calculated molecular electrostatic potential (MEP) map can identify the regions of a molecule that are rich or poor in electrons, thus predicting sites for electrophilic and nucleophilic attack. nih.gov For benzamidine derivatives, the amidinium group is shown to have a high positive charge, confirming its role as a key recognition motif for the negatively charged aspartate in the S1 pocket of serine proteases. nih.gov Frontier molecular orbital analysis (HOMO-LUMO) can provide information about the chemical reactivity and kinetic stability of the molecule. nih.gov

Table 2: Calculated Electronic Properties of Benzamidine Analogs.
CompoundMethodHOMO Energy (eV)LUMO Energy (eV)Dipole Moment (Debye)
BenzamidineDFT/B3LYP-6.8-1.23.5
4-HydroxybenzamidineDFT/B3LYP-6.5-1.04.1
4-AminobenzamidineDFT/B3LYP-6.2-0.84.8

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For benzamidine derivatives as serine protease inhibitors, QSAR studies have been conducted to understand the structural features that contribute to their inhibitory potency. nih.gov

These studies have shown that the inhibitory activity of benzamidines against proteases like thrombin, plasmin, and trypsin is influenced by hydrophobic and electronic interactions. nih.gov Descriptors such as molecular weight, logP (a measure of hydrophobicity), and electronic parameters of substituents on the phenyl ring have been correlated with inhibitory activity. nih.gov The resulting QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent inhibitors. nih.gov For thrombin inhibition by benzamidine derivatives, the size of the molecule has been found to be a dominant factor. nih.gov

Virtual Screening and De Novo Design of Novel Carbamimidoylphenyl Acetate Analogues

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. mdpi.com Ligand-based virtual screening, using the benzamidine scaffold as a query, has been employed to identify new potential inhibitors of various enzymes from large compound databases like ZINC15. mdpi.comnih.gov Structure-based virtual screening, which involves docking large libraries of compounds into the active site of a target protein, has also been utilized to discover novel serine protease inhibitors. nih.gov

De novo design, on the other hand, involves the computational generation of novel molecular structures with desired properties. ku.edu For serine protease inhibitors, the benzamidine moiety can be used as a starting fragment, and computational algorithms can be employed to build upon this scaffold to design novel molecules with improved binding affinity and selectivity. encyclopedia.pub These de novo designed molecules can then be synthesized and tested experimentally.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of components within a mixture. This separation is based on the differential distribution of the analytes between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) and its more advanced successor, Ultra-High Performance Liquid Chromatography (UHPLC), are powerful techniques for the separation, identification, and quantification of 4-Carbamimidoylphenyl acetate (B1210297). These methods are favored for their high resolution, sensitivity, and reproducibility. jrespharm.com The separation is typically performed in reversed-phase mode, where a non-polar stationary phase is used with a polar mobile phase.

In a typical analysis, a C18 column is used as the stationary phase. jrespharm.comresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer, such as ammonium (B1175870) acetate or a dilute acid like formic or acetic acid, and an organic solvent like acetonitrile (B52724) or methanol. jrespharm.comresearchgate.net A gradient elution, where the proportion of the organic solvent is increased over time, is commonly used to ensure the efficient elution of all components, from polar impurities to the main compound.

UHPLC systems utilize columns with smaller particle sizes (typically under 2 µm), which provides a significant increase in resolution and speed of analysis compared to traditional HPLC. nih.gov This allows for much faster method run times, often reducing a 10-minute analysis to under 5 minutes, while improving peak separation. americanpharmaceuticalreview.comlcms.cz Detection is commonly achieved using a UV detector, as the aromatic ring in 4-Carbamimidoylphenyl acetate absorbs UV light. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations to determine the amount of the compound in a sample. jrespharm.com

Table 1: Illustrative HPLC/UHPLC Method Parameters for this compound Analysis

ParameterCondition
SystemUHPLC or HPLC
ColumnReversed-Phase C18, 100 x 2.1 mm, 1.7 µm particle size researchgate.net
Mobile Phase A0.1% Formic Acid in Water waters.com
Mobile Phase BAcetonitrile nih.gov
Gradient5% to 95% B over 5 minutes
Flow Rate0.5 mL/min nih.gov
Column Temperature40 °C lcms.cz
Injection Volume5 µL
DetectorUV-Vis or Photodiode Array (PDA) at ~260 nm lcms.cz

Thin-Layer Chromatography (TLC) is an invaluable technique for rapid, qualitative analysis. liv.ac.uk It is frequently used to monitor the progress of a chemical reaction, to quickly screen for the presence of a compound, or to get a preliminary assessment of purity. rsc.org The stationary phase is typically a thin layer of silica (B1680970) gel coated onto a plate of glass or aluminum. liv.ac.uk

To perform a TLC analysis, a small spot of a solution of the sample is applied near the bottom of the plate. liv.ac.uk The plate is then placed in a sealed chamber containing a shallow pool of a solvent mixture, the mobile phase or eluent. ualberta.ca The eluent travels up the plate via capillary action, carrying the sample components with it at different rates depending on their polarity and interaction with the stationary phase. ualberta.ca Less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf) value, while more polar compounds have a stronger affinity for the silica gel and move shorter distances. liv.ac.uk

For a compound like this compound, a mixture of a moderately polar solvent like ethyl acetate and a non-polar solvent like hexane (B92381) could serve as the mobile phase. teledynepharma.com After development, the spots are visualized, often using a UV lamp, under which UV-active compounds appear as dark spots on a fluorescent background. epfl.ch

Table 2: General Procedure for TLC Analysis

StepDescription
Stationary PhaseSilica gel 60 F254 plate liv.ac.uk
Sample PreparationDissolve a small amount (1-2 mg) of the compound in a volatile solvent like ethyl acetate or methanol. liv.ac.uk
Mobile Phase (Eluent)A mixture of solvents, e.g., Dichloromethane:Methanol (9:1 v/v) or Ethyl Acetate:Hexane (1:1 v/v). The ratio is optimized to achieve good separation. liv.ac.ukteledynepharma.com
DevelopmentPlace the spotted TLC plate in a closed chamber saturated with eluent vapor until the solvent front is ~1 cm from the top. liv.ac.uk
VisualizationObserve the dried plate under a UV lamp at 254 nm. Circle the observed spots with a pencil. epfl.ch
AnalysisCalculate the Rf value (distance traveled by spot / distance traveled by solvent front) for each spot to assess purity and compare with standards. liv.ac.uk

Mass Spectrometry for Structural Elucidation and Impurity Profiling

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an extremely sensitive method used to determine the molecular weight of a compound, elucidate its structure, and identify and quantify trace-level impurities.

Combining liquid chromatography with mass spectrometry (LC-MS) creates a powerful two-dimensional analytical tool. The LC system separates the components of a mixture, which are then introduced directly into the mass spectrometer. bioxpedia.com The MS acts as a highly specific and sensitive detector for the HPLC, providing the molecular weight of the compounds as they elute from the column. americanpharmaceuticalreview.com This is particularly useful for confirming the identity of the main peak as this compound and for tentatively identifying unknown peaks corresponding to impurities or degradation products based on their mass. usherbrooke.cabldpharm.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers an even greater level of specificity and structural information. bioxpedia.com In an LC-MS/MS experiment, a specific ion (the precursor ion) corresponding to the compound of interest is selected from the mixture of ions entering the mass spectrometer. This precursor ion is then fragmented by collision with an inert gas, creating a number of smaller product ions. bioxpedia.com The resulting fragmentation pattern is unique to the compound's structure and serves as a highly specific fingerprint.

This technique, often performed in Multiple Reaction Monitoring (MRM) mode, is the gold standard for quantification in complex matrices due to its exceptional selectivity and sensitivity. waters.com For this compound, the protonated molecule would be selected as the precursor ion, and characteristic product ions would be monitored.

Table 3: Predicted LC-MS/MS Transitions for this compound

ParameterValue/Description
Ionization ModePositive Electrospray Ionization (ESI+) waters.com
Precursor Ion [M+H]⁺m/z 193.09
Product Ion 1 (Quantifier)m/z 151.08 (Loss of acetyl group, CH₂CO)
Product Ion 2 (Qualifier)m/z 134.05 (Loss of acetamide, CH₃CONH₂)
Collision GasNitrogen or Argon bioxpedia.com

Electrospray Ionization (ESI) is the most common ionization technique used in LC-MS for the analysis of polar to moderately polar compounds like this compound. nih.govucl.ac.be ESI is a soft ionization method, meaning it imparts very little energy to the analyte molecule during the ionization process. This results in minimal fragmentation in the source, typically producing an intact molecular ion, most commonly the protonated molecule [M+H]⁺ in positive ion mode. ucl.ac.be

The process involves applying a high voltage to a liquid sample, creating an aerosol of charged droplets. As the solvent evaporates from these droplets, the charge density increases until ions are ejected from the droplet surface and can be guided into the mass analyzer. bioxpedia.com In addition to the primary molecular ion, ESI can sometimes produce adducts with ions present in the mobile phase, such as sodium [M+Na]⁺ or ammonium [M+NH₄]⁺. ucdavis.edu Recognizing these adducts is crucial for the correct interpretation of the mass spectrum. ucdavis.edu The predictable nature of ESI makes it an essential tool for obtaining the molecular weight of compounds separated by LC. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR techniques is utilized for complete structural assignment. nih.govturkjps.orgturkjps.org

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In the expected ¹H NMR spectrum of this compound, distinct signals would correspond to the protons of the acetate methyl group, the aromatic ring, and the carbamimidoyl (amidine) group. The aromatic region would likely display a characteristic pattern for a 1,4-disubstituted (para) benzene (B151609) ring, typically two doublets. The integration of these signals would confirm the number of protons in each environment (e.g., 3H for the methyl group). The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents. specac.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Acetate (CH₃)~2.1-2.3Singlet (s)
Aromatic (2H)~7.3-7.5Doublet (d)
Aromatic (2H)~7.8-8.0Doublet (d)
Amidine (NH₂)~9.0-9.5Broad Singlet (br s)
Amidine (NH)~9.5-10.0Broad Singlet (br s)

Note: Predicted values are based on typical chemical shift ranges for the respective functional groups. Actual experimental values may vary based on solvent and other conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. hmdb.ca This technique is crucial for confirming the carbon skeleton. The spectrum for this compound would show distinct peaks for the acetate's methyl and carbonyl carbons, the four unique carbons of the para-substituted aromatic ring, and the carbon of the carbamimidoyl group. The chemical shifts of the aromatic carbons are influenced by the attached ester and amidine groups, while the carbonyl and carbamimidoyl carbons appear at characteristic downfield positions. hmdb.cavanderbilt.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Acetate (CH₃)~20-25
Aromatic (CH, 2C)~120-125
Aromatic (CH, 2C)~130-135
Aromatic (C-O)~150-155
Aromatic (C-C(NH)NH₂)~135-140
Acetate (C=O)~168-172
Carbamimidoyl (C=N)~165-170

Note: Predicted values are based on typical chemical shift ranges and data from analogous structures. nmrdb.org Actual experimental values may vary.

For complex molecules, one-dimensional NMR spectra can be crowded. Two-dimensional (2D) NMR experiments spread the signals across two frequency axes, revealing correlations between nuclei and providing definitive structural confirmation. nih.govjournalagent.com

COSY (Correlation Spectroscopy): This homonuclear technique identifies protons that are coupled to each other, typically through two or three bonds. turkjps.orgturkjps.org For this compound, a COSY spectrum would show cross-peaks between the adjacent protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. An HSQC spectrum would definitively link each aromatic proton signal to its corresponding aromatic carbon signal and the acetate methyl proton signal to its carbon signal.

Spectroscopic Methods for Characterization (e.g., UV-Vis Spectroscopy, Infrared Spectroscopy)

Spectroscopic methods that measure the interaction of molecules with electromagnetic radiation are fundamental for identifying functional groups and characterizing electronic properties.

UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. msu.edu The primary chromophore in this compound is the substituted benzene ring. The presence of conjugation and electron-donating/withdrawing groups influences the absorption maxima (λmax). The molecule is expected to exhibit strong absorption bands in the UV region, corresponding to π → π* transitions of the aromatic system. physchemres.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which corresponds to the vibrational frequencies of specific bonds within a molecule. masterorganicchemistry.com It is an excellent tool for identifying the presence of key functional groups. researchgate.net The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

Table 3: Characteristic IR Absorption Frequencies for this compound

Functional GroupBondCharacteristic Absorption (cm⁻¹)
EsterC=O stretch1750–1735 (strong, sharp)
EsterC-O stretch1300–1200 (strong)
AmidineN-H stretch3400–3100 (broad/medium)
AmidineC=N stretch1680–1620 (medium)
Aromatic RingC=C stretch1600–1450 (multiple, medium)
Aromatic RingC-H stretch3100–3000 (medium)

Note: Values are typical ranges for the specified functional groups. specac.comspectroscopyonline.com

Development and Validation of Analytical Protocols for Research Studies

To accurately quantify this compound in research samples, robust analytical protocols must be developed and validated. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. scispace.comcore.ac.uk The development and validation process follows strict guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the method is fit for its intended purpose. ptfarm.plresearchgate.net

The development of an HPLC method involves a systematic optimization of parameters including:

Column: A reversed-phase column (e.g., C18) is typically chosen.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is optimized to achieve good peak shape and resolution. ptfarm.pl

Detection: A UV detector is set to a wavelength where the analyte shows strong absorbance (determined from the UV-Vis spectrum).

Once developed, the method undergoes rigorous validation to demonstrate its reliability. jrespharm.com Key validation parameters include:

Specificity: The ability to measure the analyte accurately in the presence of other components like impurities or degradation products.

Linearity: Demonstrating that the detector response is directly proportional to the analyte concentration over a specific range.

Accuracy: The closeness of the measured value to the true value, often assessed by spike-recovery studies.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate), providing an indication of its reliability during normal usage.

Stability Studies and Degradation Product Analysis utilizing Analytical Techniques

Stability testing is a critical component of pharmaceutical research, providing insights into how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. rjptonline.org Forced degradation (or stress testing) studies are intentionally performed under harsh conditions to accelerate the degradation process. biopharmaspec.combiopharminternational.com These studies are essential for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of the molecule. ajpsonline.com

Typical forced degradation conditions for this compound would include:

Acidic and Basic Hydrolysis: Exposure to acidic (e.g., HCl) and basic (e.g., NaOH) solutions to test for hydrolytic degradation, which could cleave the ester linkage. rjptonline.org

Oxidative Degradation: Treatment with an oxidizing agent like hydrogen peroxide to identify potential oxidation products.

Photolytic Degradation: Exposure to UV or fluorescent light to assess photosensitivity, as required by ICH guidelines.

Thermal Degradation: Subjecting the compound to high temperatures to evaluate its thermal stability.

The samples from these stress tests are analyzed using the validated, stability-indicating HPLC method developed previously. A method is considered "stability-indicating" if it can separate the intact compound from its degradation products, allowing for accurate measurement of the parent compound's decline and the formation of impurities. pharmtech.com For structural elucidation of any significant degradation products, HPLC is often coupled with mass spectrometry (LC-MS) to obtain molecular weight and fragmentation data, which, along with further NMR analysis, can lead to their definitive identification. nih.gov

Emerging Research Paradigms and Future Directions

Investigation into Prodrug Strategies and Bioavailability Enhancement

A significant challenge in the development of pharmacologically active agents containing an amidine group, such as 4-carbamimidoylphenyl acetate (B1210297), is their often low oral bioavailability. ingentaconnect.comnih.gov Prodrugs, which are inactive or less active precursors that are converted into the active drug within the body, represent a key strategy to overcome this limitation. ijpsjournal.commdpi.com The primary goal is to modify the physicochemical properties of the parent compound to enhance its absorption and distribution. mdpi.comwuxiapptec.com

Research has shown that converting active inhibitors into prodrugs can improve pharmacokinetic profiles. ingentaconnect.com For instance, in the development of a novel Factor VIIa (FVIIa) inhibitor with an amidine backbone, a prodrug strategy was employed to enhance its poor oral absorption. ingentaconnect.com By introducing a carbamate (B1207046) into the amidine functional group and creating a carboxylic acid ethyl ester, researchers were able to markedly improve membrane permeability. ingentaconnect.com

Studies using in vitro models like Caco-2 cell monolayers, which mimic the intestinal epithelium, and Parallel Artificial Membrane Permeability Assays (PAMPA) are crucial for evaluating the potential of these prodrugs. ingentaconnect.commdpi.com In the case of the FVIIa inhibitor, the prodrug form demonstrated significantly better permeability in these assays compared to the active compound. ingentaconnect.com

This improved permeability translated to enhanced bioavailability in in vivo studies. Pharmacokinetic analysis in rats revealed that the bioavailability of the active form of the FVIIa inhibitor was a mere 0.3% when administered orally. However, when administered as the carbamate-containing prodrug, the bioavailability surged to 36%. ingentaconnect.com This highlights the success of the prodrug approach in improving the oral absorption of amidine-containing compounds. ingentaconnect.comacs.org

Table 1: Comparative Pharmacokinetic Parameters of an Active FVIIa Inhibitor (ACT) and its Carbamate Prodrug (CMP) in Rats

CompoundAdministration RouteAUC (μmol·h/L)Bioavailability (%)
Active Form (ACT)Oral0.840.3
Prodrug (CMP)Oral56.7336.0

Data sourced from a pharmacokinetic study in rats, demonstrating the enhanced bioavailability of a carbamate-type prodrug compared to its active form. ingentaconnect.com

Exploration of Novel Biological Targets for Carbamimidoylphenyl Acetate Compounds

The chemical structure of 4-carbamimidoylphenyl acetate, specifically the carbamimidoyl (amidine) group, suggests its potential to interact with a variety of biological targets. smolecule.com Compounds with guanidine (B92328) and amidine moieties are known to participate in numerous biological processes and serve as intermediates in the synthesis of drugs for cardiovascular, antiviral, and antidiabetic applications. atamanchemicals.com

The benzamidine (B55565) structural motif, which is related to the functional group in this compound, is a well-known inhibitor of serine proteases. smolecule.com This class of enzymes plays a critical role in processes such as blood coagulation, fibrinolysis, and inflammation. Consequently, research is actively exploring the inhibitory potential of carbamimidoylphenyl acetate derivatives against such proteases.

Potential Biological Targets Include:

Factor VIIa (FVIIa): As demonstrated in prodrug studies, inhibitors targeting this key enzyme in the blood coagulation cascade are of significant interest for developing new anticoagulants. ingentaconnect.com

Plasma Kallikrein: Prodrugs of inhibitors targeting plasma kallikrein have been developed, indicating that this is another viable target for compounds with a carbamimidoylphenyl structure. google.com

Integrins: Some small molecule inhibitors of integrins, which are receptors involved in cell adhesion, contain related chemical features. While some have shown partial agonism, designing "closing inhibitors" that stabilize a non-active conformation is a key research direction. nih.gov

Other Proteases: The structural similarity to known protease inhibitors suggests that derivatives could be screened against a wider panel of enzymes, such as thrombin and Factor Xa, to uncover novel activities. ingentaconnect.com

The versatility of the guanidine and acetate groups allows for their use in creating a diverse library of derivatives. atamanchemicals.comresearchgate.net By modifying the core structure, researchers can fine-tune the binding affinity and selectivity for different biological targets, potentially leading to the discovery of treatments for a wide range of diseases. smolecule.com

Application in Multi-Drug Therapy Approaches

Multi-drug therapy (MDT), the use of two or more drugs in combination, is a cornerstone of treatment for complex diseases like cancer, HIV, and hepatitis C. chemrxiv.org The rationale behind MDT is to target multiple pathways simultaneously, which can lead to synergistic effects, overcome drug resistance, and reduce the likelihood of treatment failure. chemrxiv.org

For a compound like this compound or its derivatives, which may target a specific enzyme or pathway, its application in an MDT regimen could be highly effective. For example, in the context of an infectious disease, it could be combined with agents that inhibit viral replication at different stages. chemrxiv.org In cancer therapy, it could be paired with a cytotoxic agent, where the carbamimidoylphenyl acetate derivative might inhibit a pathway that contributes to tumor survival or metastasis, while the other drug directly kills cancer cells.

The successful application of MDT in treating infections like Mycobacterium tuberculosis and hepatitis C virus provides a strong precedent for this approach. chemrxiv.org For instance, the combination of glecaprevir (B607649) and pibrentasvir (B610101) for hepatitis C targets different viral proteins, leading to high rates of sustained virological response. chemrxiv.org Similarly, antiretroviral therapy (ART) for HIV combines drugs from different classes to attack various aspects of the viral lifecycle. chemrxiv.org

The exploration of this compound in MDT would involve identifying rational drug combinations based on a deep understanding of the disease's molecular mechanisms. This strategy holds the promise of developing more robust and durable therapeutic responses.

Integration of Omics Technologies in Mechanistic Research

To fully understand the biological effects of this compound and its derivatives, modern research is integrating a suite of "omics" technologies. These high-throughput approaches provide a global view of molecular changes within a biological system in response to a drug. nih.gov

Genomics: Studies the complete set of DNA (the genome) to identify genetic variations that may influence drug response or identify new drug targets.

Transcriptomics: Analyzes the complete set of RNA transcripts (the transcriptome) to understand how a compound alters gene expression.

Proteomics: Investigates the entire complement of proteins (the proteome) to see how the compound affects protein levels, modifications, and interactions. nih.gov

Metabolomics: Examines the complete set of small-molecule metabolites to map changes in metabolic pathways. nih.gov

By applying these technologies, researchers can move beyond studying a single target in isolation. For example, proteomics can help identify not only the primary target of a this compound derivative but also its off-target interactions, which is crucial for a complete mechanistic understanding. nih.gov Transcriptomics can reveal the downstream signaling pathways that are activated or inhibited by the compound.

This integrated omics approach is essential for building comprehensive models of a drug's mechanism of action, discovering biomarkers for patient stratification, and predicting potential synergistic effects in multi-drug therapies. nih.govcancer.gov

Interdisciplinary Research Collaborations and Translational Science Initiatives

The journey of a compound like this compound from a laboratory curiosity to a potential therapeutic is a complex process that no single discipline can navigate alone. nih.gov This has led to a growing emphasis on interdisciplinary research collaborations and translational science initiatives. arxiv.orgdiva-portal.org

Translational science is the field dedicated to bridging the gap between basic scientific discoveries and their application to improve human health. nih.govduke.edu It involves a multi-stage process that includes preclinical development, regulatory assessment, and clinical trials. nih.gov

The development of this compound derivatives requires a convergence of expertise:

Medicinal Chemists: To design and synthesize novel prodrugs and derivatives. smolecule.com

Pharmacologists: To study the drug's effects and mechanism of action in vitro and in vivo.

Biologists: To identify and validate biological targets.

Clinicians: To design and conduct human trials and provide insights into clinical needs.

Initiatives like the National Center for Advancing Translational Sciences (NCATS) and its Clinical and Translational Science Award (CTSA) Program are designed to foster these collaborations. nih.govnih.gov They provide infrastructure, resources, and funding to support interdisciplinary teams focused on solving specific translational research problems. ctsa.io By bringing together experts from academia, industry, and government, these initiatives aim to reengineer the translational process, making it more efficient and effective. cancer.govnih.gov The ultimate goal is to accelerate the development of new treatments for patients. nih.gov

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data involving this compound?

  • Answer: Use nonlinear regression models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values. Contradictions in dose-response curves may require sensitivity analysis or meta-analysis of replicate experiments. Software tools like GraphPad Prism or R/Python packages ensure reproducibility .

Q. How can researchers validate interactions between this compound and biological targets?

  • Answer: Combine biophysical techniques (e.g., surface plasmon resonance for binding kinetics) with molecular docking simulations. Cross-validation using mutagenesis studies or competitive inhibition assays strengthens mechanistic conclusions .

Ethical and Regulatory Considerations

Q. What regulatory guidelines apply to in vivo studies involving this compound?

  • Answer: Adhere to institutional animal care protocols (IACUC) and OECD guidelines for toxicity testing. Environmental release is prohibited due to potential aquatic toxicity (GHS Category 1). Documentation of purity (>98% by GC) is required for publication or patent applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.